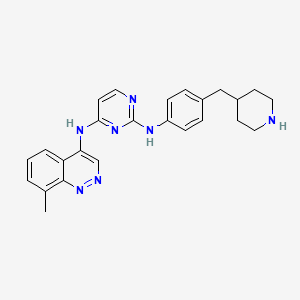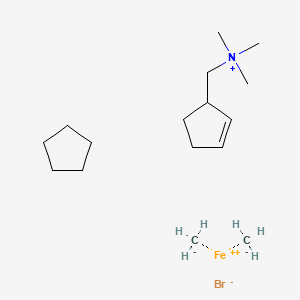
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide is a complex organometallic compound that features a unique combination of cyclopentane, cyclopent-2-en-1-ylmethyl(trimethyl)azanium, iron(2+), and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide involves multiple steps, starting with the preparation of cyclopentane and cyclopent-2-en-1-ylmethyl(trimethyl)azanium. These intermediates are then reacted with iron(2+) and bromide under specific conditions to form the final compound. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which may result in changes to its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to lower oxidation states, potentially altering its reactivity and stability.
Substitution: The bromide ion in the compound can be substituted with other halides or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of iron, while substitution reactions can produce a variety of halide derivatives.
Applications De Recherche Scientifique
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including cycloaddition and polymerization reactions.
Medicine: The compound’s unique properties make it a candidate for use in medicinal chemistry, including the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide involves its interaction with molecular targets and pathways. The compound’s iron(2+) center plays a crucial role in its reactivity, facilitating various chemical transformations. The cyclopentane and cyclopent-2-en-1-ylmethyl(trimethyl)azanium moieties contribute to the compound’s stability and reactivity, enabling it to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A related compound with similar structural features, often used in the synthesis of metallocenes.
Ferrocene: An organometallic compound with a similar iron center, widely used in catalysis and material science.
Cyclopentane: A simpler hydrocarbon with similar structural elements, used as a building block in organic synthesis.
Uniqueness
Carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide is unique due to its combination of cyclopentane, cyclopent-2-en-1-ylmethyl(trimethyl)azanium, and iron(2+) with bromide. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C16H34BrFeN |
|---|---|
Poids moléculaire |
376.20 g/mol |
Nom IUPAC |
carbanide;cyclopentane;cyclopent-2-en-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |
InChI |
InChI=1S/C9H18N.C5H10.2CH3.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h4,6,9H,5,7-8H2,1-3H3;1-5H2;2*1H3;1H;/q+1;;2*-1;;+2/p-1 |
Clé InChI |
MCERWCVMBJIYQA-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].[CH3-].C[N+](C)(C)CC1CCC=C1.C1CCCC1.[Fe+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


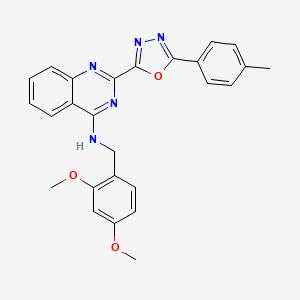



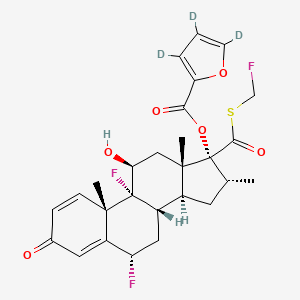

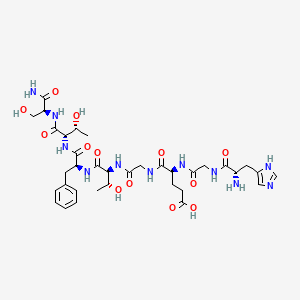
![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)


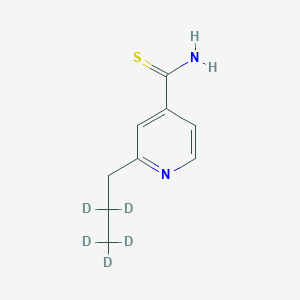
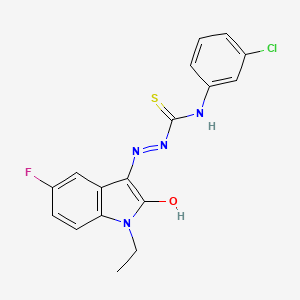
![[His7] Corazonin](/img/structure/B12401621.png)
